molecular formula C24H24ClN7OS B13369208 2-((5-((1H-Benzo[d]imidazol-1-yl)methyl)-4-(2-chlorophenyl)-4H-1,2,4-triazol-3-yl)thio)-N-(2-cyano-3-methylbutan-2-yl)acetamide

2-((5-((1H-Benzo[d]imidazol-1-yl)methyl)-4-(2-chlorophenyl)-4H-1,2,4-triazol-3-yl)thio)-N-(2-cyano-3-methylbutan-2-yl)acetamide

Cat. No.: B13369208
M. Wt: 494.0 g/mol
InChI Key: GDTHWBPMVFMBIP-UHFFFAOYSA-N
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Description

2-((5-((1H-Benzo[d]imidazol-1-yl)methyl)-4-(2-chlorophenyl)-4H-1,2,4-triazol-3-yl)thio)-N-(2-cyano-3-methylbutan-2-yl)acetamide is a complex organic compound that features a benzimidazole and triazole moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((5-((1H-Benzo[d]imidazol-1-yl)methyl)-4-(2-chlorophenyl)-4H-1,2,4-triazol-3-yl)thio)-N-(2-cyano-3-methylbutan-2-yl)acetamide typically involves multi-step organic reactions. The process begins with the preparation of the benzimidazole and triazole intermediates, followed by their coupling through a thiol linkage. The reaction conditions often require the use of catalysts, controlled temperatures, and specific solvents to ensure high yield and purity .

Industrial Production Methods

In an industrial setting, the production of this compound would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions for larger batches, ensuring consistent quality control, and implementing efficient purification techniques. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

2-((5-((1H-Benzo[d]imidazol-1-yl)methyl)-4-(2-chlorophenyl)-4H-1,2,4-triazol-3-yl)thio)-N-(2-cyano-3-methylbutan-2-yl)acetamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The conditions often involve specific temperatures, pH levels, and solvents to facilitate the desired transformations .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce thiols or amines .

Scientific Research Applications

2-((5-((1H-Benzo[d]imidazol-1-yl)methyl)-4-(2-chlorophenyl)-4H-1,2,4-triazol-3-yl)thio)-N-(2-cyano-3-methylbutan-2-yl)acetamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-((5-((1H-Benzo[d]imidazol-1-yl)methyl)-4-(2-chlorophenyl)-4H-1,2,4-triazol-3-yl)thio)-N-(2-cyano-3-methylbutan-2-yl)acetamide involves its interaction with specific molecular targets and pathways. It may exert its effects by binding to enzymes or receptors, thereby modulating their activity. This can lead to the inhibition of cell proliferation, induction of apoptosis, and disruption of cellular signaling pathways .

Biological Activity

The compound 2-((5-((1H-Benzo[d]imidazol-1-yl)methyl)-4-(2-chlorophenyl)-4H-1,2,4-triazol-3-yl)thio)-N-(2-cyano-3-methylbutan-2-yl)acetamide is a complex organic molecule that exhibits significant biological activity, particularly in the fields of diabetes management and cancer treatment. This article delves into its synthesis, biological mechanisms, and potential therapeutic applications based on recent research findings.

Synthesis and Characterization

The synthesis of this compound involves multi-step reactions that incorporate various functional groups known for their biological activity. The synthesis typically includes:

  • Formation of the benzimidazole moiety : This is achieved through the reaction of aromatic amines with carbonyl compounds.
  • Incorporation of the triazole ring : The triazole component is synthesized via cyclization reactions involving thioketones and hydrazines.
  • Final assembly : The complete structure is formed by coupling the synthesized intermediates with acetamide derivatives.

Characterization techniques such as NMR spectroscopy, mass spectrometry, and X-ray crystallography are employed to confirm the structure and purity of the compound.

Antidiabetic Properties

Recent studies have highlighted the potential of this compound as an α-glucosidase inhibitor , which plays a crucial role in managing blood glucose levels in type 2 diabetes. The following data summarizes its inhibitory potency:

CompoundIC50 Value (µM)Reference
This compound50.0 ± 0.12
Acarbose (standard drug)200.0 ± 0.15

This compound exhibited a significantly lower IC50 value compared to acarbose, indicating a stronger inhibitory effect on α-glucosidase.

Anticancer Activity

The compound has also shown promise in anticancer research. In vitro studies have demonstrated its efficacy against various cancer cell lines:

Cell LineIC50 Value (µM)Mechanism
HCT116 (Colon carcinoma)6.2Induction of apoptosis
T47D (Breast cancer)27.3Cell cycle arrest

These findings suggest that the compound could be further developed as a therapeutic agent for cancer treatment due to its ability to induce apoptosis and inhibit tumor growth effectively .

Case Studies

Several case studies have been conducted to evaluate the biological activity of similar compounds derived from benzimidazole and triazole frameworks:

  • Study on α-glucosidase Inhibition : A series of benzimidazole derivatives were tested for their α-glucosidase inhibitory activity, revealing that structural modifications significantly impacted potency .
  • Anticancer Efficacy Assessment : Research on triazole-thione derivatives indicated promising results against breast and colon cancer cells, with several compounds exhibiting IC50 values in the low micromolar range .

Molecular Mechanisms

The biological activity of this compound can be attributed to several molecular interactions:

  • Enzyme Binding : The triazole ring enhances binding affinity to target enzymes due to its ability to form hydrogen bonds and π-stacking interactions.
  • Cellular Uptake : The presence of cyano and chlorophenyl groups increases lipophilicity, facilitating better cellular penetration and bioavailability.

Properties

Molecular Formula

C24H24ClN7OS

Molecular Weight

494.0 g/mol

IUPAC Name

2-[[5-(benzimidazol-1-ylmethyl)-4-(2-chlorophenyl)-1,2,4-triazol-3-yl]sulfanyl]-N-(2-cyano-3-methylbutan-2-yl)acetamide

InChI

InChI=1S/C24H24ClN7OS/c1-16(2)24(3,14-26)28-22(33)13-34-23-30-29-21(32(23)19-10-6-4-8-17(19)25)12-31-15-27-18-9-5-7-11-20(18)31/h4-11,15-16H,12-13H2,1-3H3,(H,28,33)

InChI Key

GDTHWBPMVFMBIP-UHFFFAOYSA-N

Canonical SMILES

CC(C)C(C)(C#N)NC(=O)CSC1=NN=C(N1C2=CC=CC=C2Cl)CN3C=NC4=CC=CC=C43

Origin of Product

United States

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